Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate
Overview
Description
Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate is a heterocyclic compound with the molecular formula C11H8N2O5. It is characterized by the presence of an oxazole ring substituted with a nitrophenyl group and a carboxylate ester. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 4-nitrobenzaldehyde with glycine to form an intermediate Schiff base, which is then cyclized to form the oxazole ring. The final step involves esterification to introduce the methyl carboxylate group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amine, leading to different derivatives.
Substitution: The oxazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields Methyl 2-(4-aminophenyl)oxazole-4-carboxylate, while substitution reactions can introduce various functional groups onto the oxazole ring .
Scientific Research Applications
Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-aminophenyl)oxazole-4-carboxylate: A reduced derivative with different biological activities.
Methyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate: A hydroxylated derivative with potential antioxidant properties.
Uniqueness
Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate is unique due to the presence of the nitrophenyl group, which imparts specific electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .
Properties
IUPAC Name |
methyl 2-(4-nitrophenyl)-1,3-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5/c1-17-11(14)9-6-18-10(12-9)7-2-4-8(5-3-7)13(15)16/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDWVWURAWVTMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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